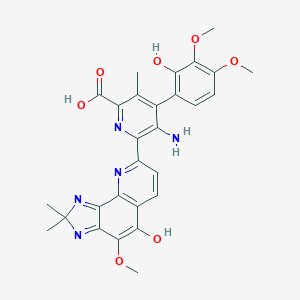
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene, also known as DMTS, is an organic compound that is commonly used in scientific research. It is a colorless liquid that has a strong odor and is highly flammable. DMTS is an important reagent in organic synthesis and is used in various chemical reactions.
Mechanism Of Action
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene acts as a Lewis acid and can coordinate with electron-rich molecules. It can also act as a ligand and form complexes with transition metals. 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is a strong reducing agent and can donate electrons to other molecules.
Biochemical And Physiological Effects
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene has no known biochemical or physiological effects on living organisms. It is not used as a drug or medication and has no therapeutic applications.
Advantages And Limitations For Lab Experiments
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is a versatile reagent that can be used in a wide range of chemical reactions. It is easy to handle and store, and is relatively inexpensive. However, 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is highly flammable and should be handled with care. It can also react violently with water and other reactive compounds.
Future Directions
There are several potential future directions for research involving 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene. One area of interest is the development of new materials and polymers using 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene as a building block. Another area of research is the use of 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. Additionally, 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene could be used in the development of new catalysts and in the production of renewable energy sources.
Synthesis Methods
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene can be synthesized by the reaction of 2,5-dimethylhex-3-ene with trimethylsilyl chloride in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene as the main product, along with some side products.
Scientific Research Applications
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is widely used in scientific research as a reagent in organic synthesis. It is used in various chemical reactions, such as the synthesis of alkenes and alkynes, and in the preparation of organometallic compounds. 2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene is also used in the production of high-performance polymers and in the development of new materials.
properties
CAS RN |
16054-20-9 |
|---|---|
Product Name |
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene |
Molecular Formula |
C16H15NO4 |
Molecular Weight |
256.57 g/mol |
IUPAC Name |
[(E)-2,5-dimethyl-5-trimethylsilylhex-3-en-2-yl]-trimethylsilane |
InChI |
InChI=1S/C14H32Si2/c1-13(2,15(5,6)7)11-12-14(3,4)16(8,9)10/h11-12H,1-10H3/b12-11+ |
InChI Key |
AYYNRBDPRMWWNJ-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)(/C=C/C(C)(C)[Si](C)(C)C)[Si](C)(C)C |
SMILES |
CC(C)(C=CC(C)(C)[Si](C)(C)C)[Si](C)(C)C |
Canonical SMILES |
CC(C)(C=CC(C)(C)[Si](C)(C)C)[Si](C)(C)C |
synonyms |
2,5-Dimethyl-2,5-bis(trimethylsilyl)hex-3-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



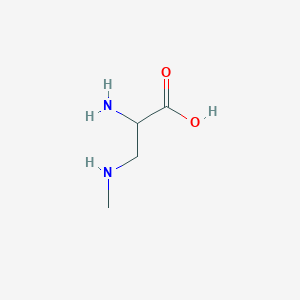
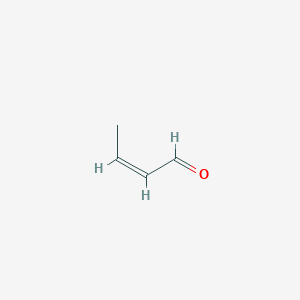
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
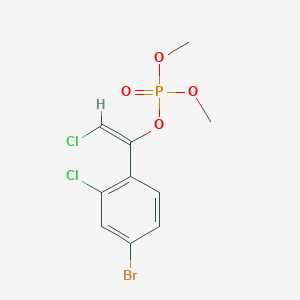
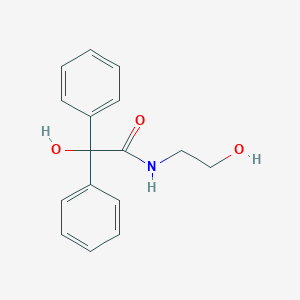
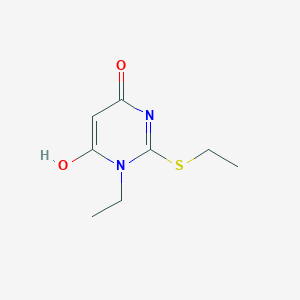
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
![[3.2.1]Propellane](/img/structure/B231374.png)
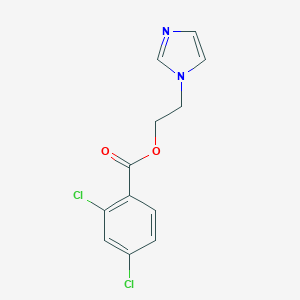
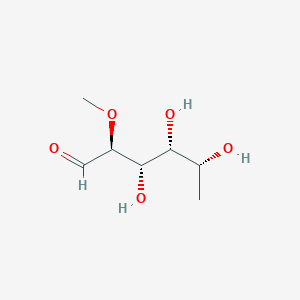
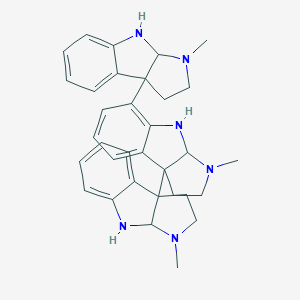
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)
